![molecular formula C24H23N3O2 B2393627 2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 955319-10-5](/img/structure/B2393627.png)
2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzimidazole ring, which is a type of heterocyclic aromatic organic compound , and a phenoxy group, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a phenyl ring via an acetamide linkage . The benzimidazole ring system is planar, which might facilitate stacking interactions with other aromatic systems .
Chemical Reactions Analysis
Benzimidazoles, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactivity of this compound would depend on the exact positioning and nature of its substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole ring might increase its aromaticity and stability . The exact properties would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide, belonging to the family of benzimidazole derivatives, has seen varied synthesis methods and characterization studies aimed at understanding its structural and chemical properties. Research involving NMR studies and crystal structure analysis provides insight into the molecular structure, offering a foundation for further applications in material science and pharmaceuticals. Notably, novel synthesis methods have been developed for benzimidazole derivatives, demonstrating their potential in creating new materials and drugs (Li Ying-jun, 2012).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of benzimidazole derivatives. These compounds, including variations of the specified chemical structure, have been evaluated for their efficacy against a range of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), and various cancer cell lines. Their potential as antibacterial and anticancer agents highlights the significance of these compounds in medical research and drug development. The structural features of these molecules, particularly the benzimidazole moiety, play a crucial role in their biological activities, indicating the importance of molecular design in therapeutic applications (S. Chaudhari et al., 2020).
Molecular Docking and Computational Studies
The use of computational tools and molecular docking studies has been instrumental in understanding the interaction mechanisms of benzimidazole derivatives with biological targets. These approaches enable the prediction of compound binding modes to specific proteins, such as Tyrosine-protein kinase JAK2, which is crucial in signaling pathways related to cancer and inflammatory diseases. Computational studies offer insights into the molecular basis of the compound's activities and guide the design of more potent and selective therapeutic agents (J. Sebhaoui et al., 2020).
Green Synthesis Approaches
Research into environmentally friendly synthesis methods for benzimidazole derivatives reflects the growing emphasis on sustainable chemistry. Green synthesis approaches aim to reduce the use of hazardous reagents and conditions, minimizing environmental impact while maintaining or enhancing the efficacy of the compounds for their intended applications. These methods contribute to the development of sustainable practices in chemical synthesis and pharmaceutical manufacturing (P. S. Kumar & J. Sahoo, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-10-12-19(13-11-17)25-24(28)15-27-22-9-4-3-8-21(22)26-23(27)16-29-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOHIXKOGOTFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)
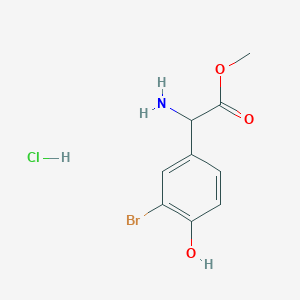
![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
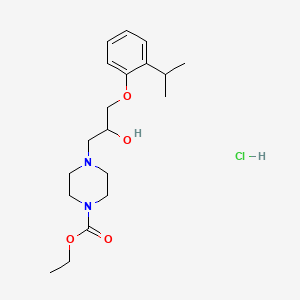
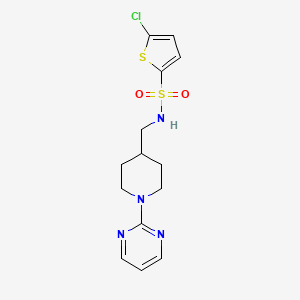

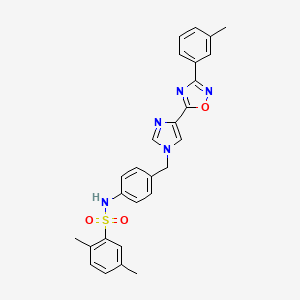
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
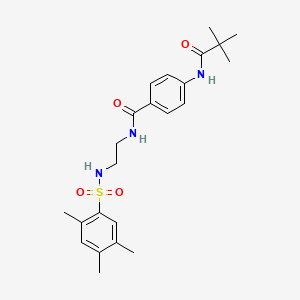
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)